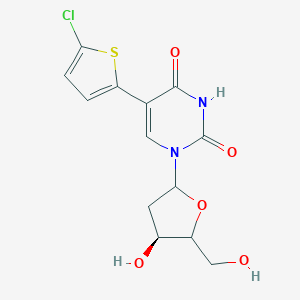

5-(5-Chloro-2-thienyl)-2'-deoxyuridine

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

Systematic IUPAC Name :

5-Chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .

CAS Registry Number :

134333-72-5 .

Synonyms :

Molecular Formula and Weight Analysis

Molecular Formula :

C₁₃H₁₃ClN₂O₅S .

Molecular Weight :

344.8 g/mol .

Elemental Composition :

| Element | Contribution (%) |

|---|---|

| C | 45.29 |

| H | 3.80 |

| Cl | 10.28 |

| N | 8.13 |

| O | 23.17 |

| S | 9.31 |

Crystallographic Data and Three-Dimensional Conformation

Single-crystal X-ray diffraction studies reveal the following structural parameters :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 9.100 Å, b = 20.878 Å, c = 7.837 Å |

| β Angle | 98.572° |

| Unit Cell Volume | 1472.2 ų |

| Z (Molecules/Unit) | 4 |

Key Structural Features :

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data (DMSO-d₆) :

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H6 (uracil) | 8.21 | Singlet, aromatic proton |

| H1' (sugar) | 6.15 | Doublet, J = 6.2 Hz |

| H2' | 2.45 | Multiplet, sugar protons |

| H3' | 4.35 | |

| H4' | 3.90 | |

| H5' | 3.70 | |

| C2 (uracil) | 150.4 | Carbonyl carbon |

| C5 (thienyl) | 129.8 | Chlorine-substituted carbon |

Infrared (IR) Spectroscopy

Prominent IR absorptions (KBr pellet) :

- 1705 cm⁻¹: C=O stretch (uracil)

- 1240 cm⁻¹: C-Cl stretch

- 1080 cm⁻¹: C-O-C (sugar ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₘₐₓ (H₂O): 268 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated uracil-thienyl system .

Properties

CAS No. |

134333-72-5 |

|---|---|

Molecular Formula |

C13H13ClN2O5S |

Molecular Weight |

344.77 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1-[(4S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8?,11?/m0/s1 |

InChI Key |

RQZRQHNKLHIOQI-JYPKXMCJSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |

Isomeric SMILES |

C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |

Synonyms |

5-(5-chlorothien-2-yl)-2'-deoxyuridine 5-CTYDU |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₃H₁₄ClN₂O₅S

- Molecular Weight : 354.78 g/mol

- CAS Registry Number : 50-90-8 (as per 5-chloro-2'-deoxyuridine derivatives) .

Comparison with Similar Compounds

Enzymatic and Metabolic Stability

Substrate Specificity :

DNA Repair Interactions :

Research Findings and Clinical Implications

- Antiviral Efficacy: In murine models, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine reduced HSV-1 titers by 99% at 10 mg/kg/day, comparable to BVDU .

- Limitations: Limited data on pharmacokinetics in humans. Requires further optimization for oral bioavailability.

Preparation Methods

Reaction Mechanism and Optimization

The coupling typically employs tetraorganotin reagents (e.g., 5-chloro-2-thienyltributyltin) and palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Key reaction parameters include:

-

Solvent systems : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize the palladium intermediates.

-

Temperature : Reactions are conducted at 60–80°C under inert atmospheres to prevent catalyst oxidation.

-

Catalyst loading : Typically 5–10 mol% Pd(PPh₃)₄, with copper(I) iodide occasionally added to enhance yields.

For example, 5-(5-chloro-2-thienyl)-2'-deoxyuridine is synthesized by reacting 5-iodo-2'-deoxyuridine with 5-chloro-2-thienyltributyltin in the presence of Pd(PPh₃)₄, yielding the target compound in moderate-to-high efficiency.

Challenges and Modifications

-

Steric hindrance : Bulky substituents on the thienyl ring may reduce coupling efficiency, necessitating higher catalyst loads or prolonged reaction times.

-

Protection of hydroxyl groups : The 3'- and 5'-hydroxyls of 2'-deoxyuridine are often protected with acetyl or silyl groups to prevent side reactions.

-

Purification : Column chromatography on silica gel is required to isolate the product from unreacted starting materials and palladium residues.

Halogenation of Preformed 5-Thienyl-2'-Deoxyuridine

Direct Halogenation of the Thienyl Moiety

An alternative route involves the post-synthetic chlorination of 5-(2-thienyl)-2'-deoxyuridine. This method capitalizes on the electrophilic aromatic substitution reactivity of the thienyl ring, where chloro groups are introduced at the 5-position using chlorinating agents.

Chlorination Agents and Conditions

-

Chlorine gas (Cl₂) : Direct bubbling of Cl₂ into a solution of 5-(2-thienyl)-2'-deoxyuridine in dichloromethane (DCM) at 0–5°C.

-

N-Chlorosuccinimide (NCS) : Used in the presence of Lewis acids like iron(III) chloride (FeCl₃) to generate electrophilic chlorine.

-

Sulfuryl chloride (SO₂Cl₂) : A milder alternative for controlled chlorination.

For instance, treatment of 5-(2-thienyl)-2'-deoxyuridine with NCS and FeCl₃ in DCM at room temperature selectively introduces a chlorine atom at the 5-position of the thienyl ring, yielding the desired product.

Comparative Analysis of Synthesis Routes

Efficiency and Yield

Practical Considerations

-

Starting material availability : 5-Iodo-2'-deoxyuridine is commercially accessible but costly, whereas 5-(2-thienyl)-2'-deoxyuridine requires prior synthesis.

-

Safety : Halogenation with Cl₂ demands specialized equipment for gas handling, whereas cross-coupling poses risks associated with palladium waste.

Applications and Pharmacological Relevance

This compound exhibits potent antiviral activity, with studies demonstrating its efficacy in healing HSV-1 keratitis in rabbit models at concentrations as low as 0.2%. Its mechanism involves selective phosphorylation by viral thymidine kinase, leading to incorporation into viral DNA and chain termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.